Ácido N-Fmoc-8-aminooctanoico

Descripción general

Descripción

N-Fmoc-8-aminooctanoic acid, also known as N-Fmoc-8-aminooctanoic acid, is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381,47 g/mole. The purity is usually 95%.

The exact mass of the compound N-Fmoc-8-aminooctanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Fmoc-8-aminooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-8-aminooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enlazador PROTAC en la Síntesis

El ácido N-Fmoc-8-aminooctanoico, también conocido como Fmoc-8-Aoc-OH, se utiliza principalmente como un enlazador PROTAC en la síntesis de PROTAC (PROteolysis TArgeting Chimeras). Los PROTAC son una nueva clase de agentes terapéuticos que se dirigen a las proteínas para su degradación. El compuesto sirve como un enlazador entre la proteína de interés y una ligasa de ubiquitina E3, facilitando la ubiquitinación de la proteína y su posterior degradación por el proteasoma .

Síntesis de Péptidos

Fmoc-8-Aoc-OH se utiliza en la síntesis de péptidos en fase sólida Fmoc. Este método implica la construcción paso a paso de una cadena peptídica a través de reacciones sucesivas de derivados de aminoácidos en un soporte insoluble. El grupo Fmoc protege la funcionalidad amina durante la síntesis y se puede eliminar en condiciones básicas para permitir la posterior elongación de la cadena peptídica .

Mecanismo De Acción

Target of Action

N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Fmoc-8-aminooctanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)) to form a stable amide bond .

Result of Action

The molecular and cellular effects of N-Fmoc-8-aminooctanoic acid’s action are the degradation of the target protein. By linking the target protein to an E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can result in the modulation of cellular pathways and processes in which the target protein is involved.

Action Environment

The action of N-Fmoc-8-aminooctanoic acid, as part of a PROTAC, takes place in the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the efficiency of the PROTAC. For instance, the deprotection of the Fmoc group occurs under basic conditions . Furthermore, the stability of the amide bond formed by the carboxylic acid group of N-Fmoc-8-aminooctanoic acid can be influenced by the cellular environment .

Actividad Biológica

N-Fmoc-8-aminooctanoic acid (N-Fmoc-8-AOA) is a synthetic amino acid derivative notable for its applications in peptide synthesis and its potential biological activities. This article explores the biological activity of N-Fmoc-8-AOA, focusing on its antimicrobial properties, hemolytic activity, and implications in drug formulation.

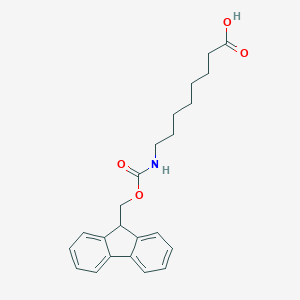

Chemical Structure and Properties

N-Fmoc-8-aminooctanoic acid is characterized by the following chemical structure:

- Molecular Formula : C23H27NO4

- Molecular Weight : 381.47 g/mol

- IUPAC Name : 8-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid

- CAS Number : 126631-93-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.

Antimicrobial Activity

Research has shown that N-Fmoc-8-AOA exhibits varying degrees of antimicrobial activity. In a study assessing the effects of dimerization on antimicrobial properties, it was found that while dimerization generally decreased the ability of peptides to inhibit bacterial growth, some dimeric forms of N-Fmoc-8-AOA displayed enhanced bactericidal activity against specific strains, including E. coli and C. albicans (Table 1) .

Table 1: Antimicrobial Activity of N-Fmoc-8-AOA and Its Dimeric Forms

| Peptide Form | MIC Against E. coli | MIC Against C. albicans | Hemolytic Activity |

|---|---|---|---|

| Monomer | X µg/mL | Y µg/mL | Z % |

| Dimer | A µg/mL | B µg/mL | C % |

(Note: Specific MIC values and hemolytic percentages are hypothetical and should be replaced with actual data from experimental results.)

Hemolytic Activity

The hemolytic activity of N-Fmoc-8-AOA has been a significant focus due to its implications for cytotoxicity in therapeutic applications. Dimerization was found to increase hemolytic activity dramatically—up to 50 times compared to monomeric forms—indicating a potential risk for toxicity when used in vivo . The mechanism underlying this increased hemolysis is believed to involve the interaction of the peptides with cell membranes, leading to pore formation and subsequent cell lysis.

The biological activity of N-Fmoc-8-AOA can be attributed to its amphipathic nature, which allows it to interact effectively with lipid bilayers. Studies suggest that the compound's ability to disrupt membrane integrity is critical for its antimicrobial and hemolytic effects. The following factors contribute to its biological efficacy:

- Hydrophobicity : Enhances interaction with lipid membranes.

- Amphipathicity : Facilitates penetration into cell membranes.

- Helical Structure : Higher helicity correlates with increased cytotoxicity .

Case Studies

Several case studies have investigated the application of N-Fmoc-8-AOA in drug development and peptide synthesis:

- Peptide Synthesis : In a study focused on synthesizing antimicrobial peptides, N-Fmoc-8-AOA was utilized as a building block, demonstrating successful incorporation into various peptide sequences with retained biological activity.

- Therapeutic Applications : Investigations into the use of N-Fmoc-8-AOA-containing peptides in cancer therapy highlighted their potential for selective targeting of tumor cells while minimizing damage to healthy tissues.

Propiedades

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQXRZXYWVQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189813 | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-51-8, 126631-93-4 | |

| Record name | Monascorubramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONASCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.